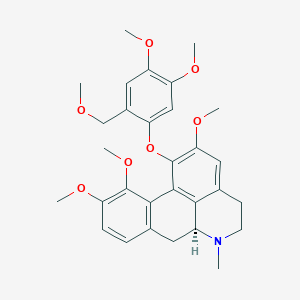

O-Methylfaurine

Description

Contextualization within the Field of Natural Product Chemistry

Natural product chemistry is a dynamic field focused on the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. A significant area within this discipline is the study of alkaloids, a diverse group of naturally occurring nitrogen-containing compounds. Among these, dimeric alkaloids, which consist of two monomeric alkaloid units linked together, represent a structurally complex and fascinating subclass. mathewsopenaccess.commdpi.com These molecules often exhibit unique and potent biological activities, making them a subject of intense research. mathewsopenaccess.com The investigation into dimeric alkaloids has a long history, with early studies dating back to the late 19th century. nih.govresearchgate.net

Aporphinoid alkaloids are one of the largest subclasses of benzylisoquinoline alkaloids, with over 600 members identified. nih.gov They are found in numerous plant families and are categorized based on their chemical structures into various classes, including aporphines and dimeric aporphines. nih.gov The study of these compounds is crucial for discovering new chemical entities and understanding the vast chemical diversity present in nature.

Classification of O-Methylfaurine as a Benzyl-Aporphine Dimer

This compound is classified as a benzyl-aporphine dimer. acs.orgacs.orgnih.gov This means its structure is composed of two distinct monomeric units: an aporphine (B1220529) moiety and a benzyl (B1604629) moiety. vulcanchem.com this compound is specifically the O-methyl ether derivative of another benzyl-aporphine dimer, faurine (B1249008). acs.orgacs.orgnih.gov

A key structural feature of this compound and its parent compound, faurine, is the novel diphenyl ether linkage at the C-1 position of the aporphine unit. acs.orgacs.org This particular connection point was a new discovery in the class of dimeric alkaloids. acs.org The structure of this compound was determined through extensive spectral and chemical analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgacs.orgnih.gov

Historical Development of Research on Dimeric Alkaloids

The study of dimeric alkaloids dates back over a century, with early reports on dimeric Cinchona alkaloids appearing in the late 1800s. nih.govresearchgate.net However, significant advancements in the isolation and structural characterization of these complex molecules have been made more recently with the advent of modern spectroscopic techniques.

Research into dimeric alkaloids has revealed a wide array of structural types, including:

Aporphine-benzylisoquinoline dimers : This is the largest group of dimeric aporphines. nih.gov

Bisbenzylisoquinoline dimers : Another significant class of dimeric alkaloids. vulcanchem.com

Aporphine-pavine dimers : A less common but structurally interesting type. acs.org

The discovery of new dimeric alkaloids continues to expand our understanding of the structural diversity that can be generated from common monomeric building blocks. For instance, the isolation of faurine and this compound represented the first examples of benzyl-aporphine dimers with a diphenyl ether linkage at the C-1 position of the aporphine core. acs.org

Significance of this compound in Natural Products Discovery

The isolation of this compound, along with faurine, from Thalictrum fauriei has been a notable event in the field of natural product discovery. acs.orgresearchgate.net Thalictrum species are known to be a rich source of structurally diverse alkaloids, including bisbenzylisoquinolines, aporphines, and protoberberines. vulcanchem.com

The discovery of this compound is significant for several reasons:

It expanded the known structural diversity of dimeric alkaloids by introducing a novel linkage pattern. acs.orgvulcanchem.com

The elucidation of its complex structure showcased the power of modern spectroscopic methods in natural product chemistry. acs.org

It highlighted Thalictrum fauriei as a valuable source for the discovery of new and unique alkaloidal structures. acs.orgresearchgate.net

The ongoing investigation of complex dimeric alkaloids like this compound is essential for uncovering new chemical scaffolds that may have interesting properties and for continuing to map the vast landscape of natural products.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H35NO7 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

(6aS)-1-[4,5-dimethoxy-2-(methoxymethyl)phenoxy]-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C30H35NO7/c1-31-11-10-18-13-25(36-6)30(38-22-15-24(35-5)23(34-4)14-19(22)16-32-2)28-26(18)20(31)12-17-8-9-21(33-3)29(37-7)27(17)28/h8-9,13-15,20H,10-12,16H2,1-7H3/t20-/m0/s1 |

InChI Key |

CXYBYAWSZRGLLP-FQEVSTJZSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5COC)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5COC)OC)OC)OC |

Synonyms |

O-methylfaurine |

Origin of Product |

United States |

Occurrence and Isolation Strategies for O Methylfaurine

Botanical Sources and Phytogeographical Distribution of Thalictrum Species

O-Methylfaurine has been identified and isolated from plant species belonging to the genus Thalictrum, a member of the Ranunculaceae (buttercup) family. Specifically, its presence has been confirmed in Thalictrum fauriei and Thalictrum urbainii. uodiyala.edu.iqcarta-evidence.orgnih.gov The genus Thalictrum encompasses a wide range of species distributed across temperate regions of the Northern Hemisphere, with some species also found in South America and southern Africa.

Thalictrum fauriei, a perennial plant, is notably found in Taiwan, particularly in moist mountainous regions. thieme-connect.com Thalictrum urbainii is also native to Taiwan, growing primarily in the temperate biome of the region. thieme-connect.com The phytogeographical distribution of these specific Thalictrum species is a key factor in the localized natural occurrence of this compound. The genus Thalictrum is known for its rich diversity of alkaloids, including various dimeric structures, making it a significant subject of phytochemical research. uodiyala.edu.iqresearchgate.net

Table 1: Botanical Sources of this compound and their Distribution

| Botanical Source | Family | Phytogeographical Distribution |

| Thalictrum fauriei | Ranunculaceae | Taiwan (moist mountain regions) thieme-connect.com |

| Thalictrum urbainii | Ranunculaceae | Taiwan (temperate biome) thieme-connect.com |

Advanced Chromatographic Techniques for Isolation

The isolation of this compound from the complex mixture of alkaloids present in Thalictrum extracts necessitates the use of advanced and efficient separation techniques. The general approach involves initial extraction from the plant material, followed by fractionation and purification using various chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, purification, and quantification of alkaloids, including dimeric aporphines like this compound. Preparative HPLC, in particular, is employed for the isolation of pure compounds from complex mixtures.

In the context of isolating alkaloids from Thalictrum species, reversed-phase HPLC is a commonly utilized mode. researcher.lifeacs.org This technique separates compounds based on their hydrophobicity. A typical preparative HPLC system for alkaloid isolation would consist of a C18 column, a gradient elution system with a mobile phase often composed of acetonitrile (B52724) and water (sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution), and a detector such as a photodiode array (PDA) detector to monitor the separation. researcher.lifeacs.orgclockss.org For instance, the isolation of aporphine-benzylisoquinoline alkaloids from Thalictrum cultratum was successfully achieved using preparative HPLC. acs.org The selection of the appropriate solvent system and gradient profile is critical for achieving the desired separation of closely related alkaloids.

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Countercurrent Chromatography (CCC) and its high-speed version (HSCCC), along with Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that offer significant advantages for the separation of natural products, including alkaloids. mdpi.comnih.gov These methods avoid the use of solid stationary phases, thereby eliminating irreversible adsorption of the sample and leading to high recovery rates.

The separation in CCC/CPC is based on the differential partitioning of solutes between two immiscible liquid phases. The selection of a suitable biphasic solvent system is the most critical step in developing a CCC/CPC separation method. carta-evidence.orgmdpi.com For the separation of alkaloids, pH-zone-refining CCC is a particularly effective technique. carta-evidence.orgepa.gov This method utilizes a pH gradient to achieve high-resolution separation of ionizable compounds like alkaloids. For example, aporphine (B1220529) alkaloids have been successfully isolated from Triclisia dictyophylla using pH-zone refining CCC with a solvent system composed of ethyl acetate, n-butanol, and water, with triethylamine (B128534) and hydrochloric acid as a retainer and eluter, respectively. carta-evidence.orgepa.gov The application of CPC has also been demonstrated for the fractionation of aporphine and benzylisoquinoline alkaloids. researchgate.netnih.gov

Solid-Phase Extraction (SPE) and Preparative Layer Chromatography

Solid-Phase Extraction (SPE) is a valuable technique for the sample clean-up and enrichment of alkaloids from crude plant extracts prior to further chromatographic separation. rsc.orgljmu.ac.uk SPE can effectively remove interfering compounds, thus improving the efficiency and resolution of subsequent analytical or preparative chromatography. Cation-exchange cartridges are often used for the selective retention of basic alkaloids, which can then be eluted with a suitable solvent. rsc.orgljmu.ac.uk

Preparative Layer Chromatography (PLC) is another technique that can be employed for the isolation of alkaloids. While it is a more traditional method compared to HPLC and CCC, it can still be effective for the separation of certain compounds. The separation is achieved on a layer of adsorbent, typically silica (B1680970) gel, coated on a glass plate. After developing the chromatogram with an appropriate mobile phase, the bands corresponding to the desired compounds are scraped off, and the compound is eluted from the adsorbent.

Optimization of Extraction Procedures from Plant Matrix

The efficiency of this compound isolation is highly dependent on the initial extraction process from the Thalictrum plant material. Optimization of extraction parameters is crucial to maximize the yield of the target alkaloid while minimizing the co-extraction of undesirable compounds.

A common method for alkaloid extraction involves the use of an acidified solvent to protonate the alkaloids and increase their solubility. google.commdpi.com Response Surface Methodology (RSM) is a statistical approach that can be effectively used to optimize extraction conditions. A study on the extraction of total alkaloids from Thalictrum delavayi demonstrated the optimization of several key parameters. mdpi.com

Table 2: Key Parameters for Optimization of Alkaloid Extraction from Thalictrum Species

| Parameter | Description | Example of Optimized Conditions (for T. delavayi) mdpi.com |

| Solvent Concentration | The type and concentration of the extraction solvent significantly affect the solubility and extraction efficiency of alkaloids. Acidified ethanol (B145695) or methanol (B129727) are commonly used. | 0.8% hydrochloric acid in the extraction solvent. |

| Solid-to-Liquid Ratio | This ratio influences the concentration gradient and the extent of extraction. A higher ratio may lead to more complete extraction but also uses more solvent. | 1:12 (g/mL) |

| Extraction Time | The duration of the extraction process affects the amount of alkaloids that diffuse from the plant matrix into the solvent. | 54 minutes (using sonication) |

| Extraction Method | Techniques such as maceration, percolation, or ultrasound-assisted extraction (UAE) can be employed. UAE can enhance extraction efficiency by disrupting plant cell walls. | Sonication |

| Temperature | Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds. | 50°C (in the T. delavayi study) |

By systematically optimizing these parameters, it is possible to develop a highly efficient and selective extraction protocol for obtaining a crude extract enriched in this compound, which can then be further purified using the advanced chromatographic techniques described above.

Structural Elucidation Methodologies for O Methylfaurine

Spectroscopic Approaches to Primary Structure Determination

The determination of the primary structure of O-Methylfaurine—the precise arrangement and connectivity of its atoms—relied heavily on a suite of spectroscopic methods. Each technique provided unique and complementary pieces of the structural puzzle, from the carbon-hydrogen framework to the elemental composition and the nature of its functional groups.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. libretexts.org This technique would have confirmed the molecular formula of this compound, accounting for every carbon, hydrogen, nitrogen, and oxygen atom.

Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. vulcanchem.com When the molecular ion breaks apart, it forms characteristic fragment ions. For a benzyl-aporphine dimer, key fragmentations would include cleavage at the benzylic position and at the ether linkage, yielding ions corresponding to the individual aporphine (B1220529) and benzyl (B1604629) subunits. This analysis helps confirm the nature of the constituent parts of the dimer.

Table 3: Representative HRMS and Fragmentation Data for this compound (Note: The following data are hypothetical and for illustrative purposes.)

| Ion | Description | Calculated m/z | Observed m/z |

| [M+H]⁺ | Protonated Molecular Ion | 607.2754 | 607.2750 |

| C₂₀H₂₄NO₄⁺ | Aporphine subunit fragment | 342.1705 | 342.1701 |

| C₁₈H₂₁NO₃⁺ | Benzyl subunit fragment | 299.1521 | 299.1519 |

X-ray Crystallography for Definitive Structural Characterization

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. scite.ai This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of a molecule. acs.orgnih.gov

While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to other dimeric aporphine alkaloids. nih.govnih.gov For instance, the structures of several dimeric aporphine alkaloids from Trivalvaria costata and a novel diterpene-alkaloid conjugate, polyalongarin A, were confirmed by single-crystal X-ray diffraction analysis. nih.govnih.gov The process for this compound would involve obtaining a high-quality single crystal, which can often be a challenging step. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed to generate a three-dimensional electron density map, from which the precise atomic arrangement can be deduced. scite.ai

Computational Chemistry in Support of Structure Assignment

Computational chemistry has become an indispensable tool in modern structural elucidation, providing theoretical data that complements experimental findings.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net In the context of structural elucidation, DFT calculations are widely used to predict spectroscopic properties, such as NMR chemical shifts, and to calculate the theoretical CD spectra of possible stereoisomers. researchgate.netresearchgate.net

Although specific DFT calculations for this compound are not reported in the literature, this methodology has been applied to other aporphine alkaloids. For example, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to study the fragmentation pathways of 7,7-dimethylaporphine alkaloids in mass spectrometry. researchgate.net For this compound, DFT could be used to calculate the theoretical CD spectrum of its possible enantiomers. Comparison of these calculated spectra with the experimental CD spectrum would provide strong evidence for the assignment of its absolute configuration.

Table 3: Representative DFT Functionals and Basis Sets for Alkaloid Studies

| Functional | Basis Set | Application |

| B3LYP | 6-31+G(d,p) | Thermochemical parameters, fragmentation pathways researchgate.net |

| M052X | 6-311++g(d,p) | Optimized molecular structures researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. einsteinmed.edu These simulations provide valuable insights into the conformational flexibility and dynamic behavior of molecules in different environments. acs.org

Biosynthetic Pathways and Enzymology of O Methylfaurine

Hypothetical Biosynthetic Routes to Benzyl-Aporphine Dimers

The biosynthesis of benzyl-aporphine dimers like O-Methylfaurine is theorized to emerge from the foundational pathways of benzylisoquinoline alkaloid (BIA) metabolism. The core hypothesis posits a phenol-coupling reaction between two monomeric benzylisoquinoline precursors. Specifically, the pathway likely initiates from the amino acids L-tyrosine and L-dopa, which undergo a series of condensations, reductions, and methylations to form key intermediates such as (S)-norcoclaurine and (S)-reticuline.

From these central intermediates, the formation of the aporphine (B1220529) and benzylisoquinoline moieties of the dimer is proposed to occur through distinct but related enzymatic transformations. The aporphine core is believed to arise from intramolecular oxidative coupling of a reticuline-type precursor. The benzylisoquinoline portion, on the other hand, would be derived from a separate benzylisoquinoline monomer. The crucial dimerization step is hypothesized to involve an oxidative coupling reaction that links the aporphine and benzylisoquinoline units, ultimately leading to the characteristic structure of benzyl-aporphine dimers. The specific timing and sequence of these coupling and modification reactions are yet to be definitively established for this compound.

Investigation of Key Enzymatic Transformations in Alkaloid Biogenesis

The hypothetical biosynthetic pathway for this compound implicates several key classes of enzymes that are well-established in alkaloid biogenesis.

Role of Methyltransferases in O-Methylation

O-methylation is a critical decorative step in the biosynthesis of many alkaloids, conferring structural diversity and modulating biological activity. In the context of this compound, O-methyltransferases (OMTs) are essential for the addition of methyl groups to hydroxyl moieties on the precursor molecules. These enzymes typically utilize S-adenosyl-L-methionine (SAM) as a methyl donor. The specific OMTs responsible for the methylation pattern observed in this compound have not yet been identified, but their action is crucial for the final structure of the molecule. The regioselectivity of these enzymes dictates the precise positions of the methoxy (B1213986) groups on the aromatic rings.

Involvement of Oxidoreductases and Cytochrome P450 Enzymes

Oxidoreductases, particularly cytochrome P450 monooxygenases (CYP450s), are pivotal in the biosynthesis of BIAs. These enzymes are responsible for the hydroxylation and subsequent oxidative coupling reactions that form the core structures of both the aporphine and benzylisoquinoline monomers. In the proposed pathway for this compound, CYP450s are likely involved in the intramolecular C-C bond formation that characterizes the aporphine ring system. Furthermore, these enzymes are implicated in the intermolecular coupling that links the two monomeric units together to form the final dimeric structure.

Dimerization Mechanisms in Aporphine Alkaloid Assembly

The dimerization of aporphine and benzylisoquinoline precursors is a key, yet poorly understood, aspect of benzyl-aporphine dimer biosynthesis. The prevailing hypothesis suggests an enzyme-catalyzed oxidative phenol-coupling reaction. This mechanism would involve the generation of radical species on the precursor molecules, followed by a regioselective coupling to form the diaryl ether or C-C bond that links the two halves of the dimer. The specific enzymes catalyzing this crucial step for this compound remain to be discovered, but they are likely to be laccase- or peroxidase-type enzymes.

Precursor Feeding Studies and Isotopic Labeling Experiments

To experimentally probe the hypothetical biosynthetic pathway of this compound, precursor feeding studies coupled with isotopic labeling are indispensable tools. By administering labeled precursors, such as ¹³C- or ¹⁴C-labeled L-tyrosine or (S)-reticuline, to a plant or cell culture system capable of producing this compound, the incorporation of the label into the final molecule can be traced. This provides direct evidence for the involvement of the fed precursor in the biosynthetic pathway. The pattern of label incorporation can also elucidate the specific bond formations and rearrangements that occur during biosynthesis.

| Labeled Precursor | Hypothesized Incorporation Site in this compound | Information Gained |

| [¹³C₆]-L-Tyrosine | Aromatic rings and isoquinoline (B145761) backbone | Confirmation of tyrosine as the primary building block. |

| [¹³C-methyl]-L-Methionine | Methoxy groups | Identification of the origin of the methyl groups. |

| [¹³C]- (S)-Reticuline | Aporphine and/or benzylisoquinoline moiety | Evidence for reticuline (B1680550) as a key intermediate. |

Genomic and Transcriptomic Approaches to Identify Biosynthetic Gene Clusters

Modern "-omics" approaches offer powerful tools for the discovery of the genes and enzymes involved in this compound biosynthesis. By sequencing the genome and transcriptome of a producer organism, it is possible to identify biosynthetic gene clusters (BGCs). BGCs are physically clustered sets of genes that encode the enzymes for a specific metabolic pathway. By searching for genes encoding known alkaloid biosynthetic enzymes, such as OMTs and CYP450s, within these clusters, candidate genes for the this compound pathway can be identified.

| Omics Approach | Methodology | Potential Findings |

| Genomics | Whole-genome sequencing and annotation. | Identification of putative biosynthetic gene clusters containing genes for OMTs, CYP450s, and other relevant enzymes. |

| Transcriptomics | RNA-sequencing of tissues actively producing this compound. | Identification of co-expressed genes that are upregulated during alkaloid production, providing strong candidates for pathway-involved genes. |

The functional characterization of these candidate genes through heterologous expression and in vitro enzyme assays will be the ultimate step in confirming their role in the biosynthesis of this compound. The elucidation of this complex biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but may also open avenues for the biotechnological production of this and other valuable benzyl-aporphine dimer alkaloids.

Biosynthesis of this compound Remains Undocumented in Scientific Literature

Despite extensive searches of scientific databases and literature, no information is currently available on the biosynthetic pathways or the enzymology related to the chemical compound "this compound." Similarly, there are no published studies on the heterologous expression and characterization of any enzymes involved in its formation.

The compound "this compound" does not appear in established chemical and biological databases. This suggests that the compound may be novel, extremely rare, or potentially a misnomer for a different, known natural product. Scientific inquiry into the biosynthesis of a compound can only commence after its isolation, structural elucidation, and identification from a biological source.

Generally, the biosynthesis of methylated natural products involves a class of enzymes known as methyltransferases. These enzymes catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a specific substrate. The O-methylation, as suggested by the name "this compound," would specifically involve the methylation of a hydroxyl (-OH) group on a precursor molecule, likely named "faurine."

However, searches for the biosynthesis of "faurine" or the closely related "faurinone" have also yielded no results regarding their natural synthesis pathways in any organism. While the biosynthesis of other furan-containing compounds, such as furan (B31954) fatty acids in bacteria and furanones in plants, has been investigated, this information cannot be extrapolated to a hypothetical "this compound" without a known biological context.

Hypothetical Steps in Characterizing a Novel Biosynthetic Pathway

Should "this compound" be identified from a natural source in the future, the scientific process to elucidate its biosynthesis would typically involve:

Identification of the Precursor: Researchers would first need to identify the immediate precursor to this compound, which would be the unmethylated "faurine." This often involves feeding isotopically labeled compounds to the source organism and tracing their incorporation into the final product.

Enzyme Discovery: Once the precursor is known, the search for the responsible O-methyltransferase (OMT) would begin. This could involve screening the organism's genome for genes encoding proteins with homology to known OMTs.

Heterologous Expression: The candidate OMT gene would then be cloned and expressed in a heterologous host, such as Escherichia coli or yeast. This allows for the production of the enzyme in sufficient quantities for in vitro studies.

Enzyme Characterization: The purified recombinant enzyme would be characterized to confirm its function. This involves assays to determine its substrate specificity (i.e., its ability to methylate "faurine"), kinetic parameters (such as Km and kcat), optimal pH and temperature, and cofactor requirements.

Until "this compound" is described in the scientific literature and its producing organism is identified, any discussion of its biosynthetic pathway and the associated enzymes remains speculative. There is currently no data to populate the requested article sections, including any data tables on heterologous expression and characterization.

Chemical Synthesis and Derivatization Strategies for O Methylfaurine

Total Synthesis Approaches to the Benzyl-Aporphine Dimer Core

The total synthesis of a complex dimeric alkaloid like O-Methylfaurine, which is composed of distinct benzylisoquinoline and aporphine (B1220529) moieties, necessitates a modular approach. This typically involves the independent synthesis of the monomeric precursors followed by a carefully orchestrated dimerization reaction.

Synthetic Methodologies for Aporphine Monomers

The aporphine core is a tetracyclic system that forms a major subclass of isoquinoline (B145761) alkaloids. ncsu.eduacs.org Its synthesis is a well-explored field, providing a robust toolbox for constructing the necessary monomer for this compound.

A cornerstone of aporphine synthesis is the Pictet-Spengler reaction , which constructs the foundational tetrahydroisoquinoline (THIQ) skeleton. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org For the synthesis of an aporphine precursor, a substituted phenethylamine (B48288) derivative would react with a phenylacetaldehyde (B1677652) derivative. nih.govgoogle.com

Following the formation of the 1-benzyltetrahydroisoquinoline (BTHIQ) core, the final ring of the aporphine is typically closed via an intramolecular cyclization. Several powerful methods exist for this key transformation:

Palladium-Catalyzed Intramolecular Arylation: This is a common and effective method where a BTHIQ intermediate, appropriately substituted with a halide (e.g., bromine) on one aromatic ring and a phenol (B47542) on the other, undergoes intramolecular C-C bond formation to yield the aporphine scaffold. acs.orgnih.gov Catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands such as XPhos are often employed. acs.orgproquest.com

Oxidative Phenolic Coupling: Biomimetic approaches often use oxidative coupling to forge the biaryl bond. Reagents like hypervalent iodine(III) or metal oxidants (e.g., VOF₃) can effect the intramolecular coupling of phenolic BTHIQ precursors to form the aporphine ring system. acs.orgresearchgate.netmdpi.com

Benzyne (B1209423) Chemistry: A less common but powerful approach involves the reaction of an isoquinoline derivative with a benzyne precursor. This can lead to the formation of the aporphine core through a presumed [4+2] cycloaddition, offering a different disconnection strategy. acs.orgresearchgate.net

| Method for Aporphine Core | Key Reaction | Precursor Type | Common Reagents | Reference(s) |

| Classical Approach | Pictet-Spengler & Intramolecular Arylation | 1-Benzyl-THIQ | TFA, POCl₃; Pd(OAc)₂, XPhos | acs.orgnih.govgoogle.com |

| Biomimetic Approach | Oxidative Biaryl Coupling | Phenolic 1-Benzyl-THIQ | PIDA, VOF₃ | acs.orgresearchgate.net |

| Benzyne Approach | [4+2] Cycloaddition | Isoquinoline & Silylaryl Triflates | CsF | acs.orgresearchgate.net |

Dimerization Reactions and Coupling Strategies

The crucial step in synthesizing this compound is the coupling of the aporphine monomer with the benzylisoquinoline monomer. The defining feature of this compound is its C-1 diphenyl ether linkage, which dictates the choice of coupling strategy.

Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classic and widely used method for the formation of diaryl ethers, making it a prime candidate for constructing the this compound dimer. bohrium.comacs.orgresearchgate.net This reaction would involve coupling the C-1 hydroxyl group of the aporphine monomer with an activated aryl halide of the benzylisoquinoline monomer. While effective, traditional Ullmann conditions often require harsh temperatures; however, modern advancements using copper nanoparticles or improved ligands can facilitate the reaction under milder conditions. bohrium.comresearchgate.net

Oxidative Coupling: Intermolecular oxidative coupling of two phenolic monomer units is a common biosynthetic pathway for dimeric alkaloids and has been mimicked in total synthesis. mdpi.comrsc.org Reagents such as horseradish peroxidase (HRP) or inorganic oxidants could potentially be used to link the two monomeric precursors of this compound. researchgate.netnih.gov The challenge lies in controlling the regioselectivity to favor the desired C-1 ether linkage over other possible C-C or C-O couplings.

Nucleophilic Aromatic Substitution (SNAr): An alternative strategy involves an SNAr reaction. This approach could be used to install the diaryl ether linkage at an early stage of the synthesis, before the full aporphine and benzylisoquinoline ring systems are constructed. mdpi.com

| Dimerization Strategy | Key Reaction | Coupling Partners | Common Reagents/Catalysts | Reference(s) |

| Ullmann Coupling | Diaryl Ether Formation | Phenolic Aporphine + Halogenated Benzyl-THIQ | CuO, K₂CO₃, Pyridine | bohrium.comnih.gov |

| Oxidative Coupling | Phenol Dimerization | Phenolic Aporphine + Phenolic Benzyl-THIQ | Horseradish Peroxidase (HRP), Laccase | researchgate.netnih.gov |

| SNAr | Diaryl Ether Formation | Phenol + Electron-Deficient Aryl Halide | Strong Base (e.g., K₂CO₃) | mdpi.com |

Semisynthetic Modifications and Analog Preparation

Semisynthesis offers a more direct route to this compound or its analogs by chemically modifying structurally related and more abundant natural alkaloids. figshare.com For instance, if the parent compound, faurine (B1249008), were readily available, a simple methylation of its free phenolic hydroxyl group would yield this compound.

This approach is broadly used to create libraries of related compounds for structure-activity relationship (SAR) studies. wikipedia.orgacs.org Modifications can include:

Alkylation/Acylation: Introducing different alkyl or acyl groups to hydroxyl or amino functionalities.

Oxidation/Reduction: Altering the oxidation state of rings or functional groups, for example, creating dehydro- (B1235302) or oxo-aporphine analogs. mdpi.com

Conjugation: Attaching other molecules, like benzylpyridinium moieties, to the alkaloid scaffold to enhance or alter its biological activity. proquest.com

Chemoenzymatic Synthetic Routes Employing Biocatalysis

Biocatalysis is increasingly integrated into complex molecule synthesis to leverage the high selectivity and mild reaction conditions of enzymes. mdpi.comnih.gov

Enzymatic Dimerization: Enzymes like laccases or peroxidases (e.g., HRP) can catalyze the oxidative coupling of phenolic precursors to form dimeric structures. researchgate.netnih.gov This biomimetic approach could offer a green and selective method for the dimerization step in this compound synthesis.

Lipase-Mediated Reactions: Lipases are widely used for their ability to perform highly selective acylations, deacylations, and esterifications. mdpi.com In a multi-step synthesis, a lipase (B570770) could be used to selectively protect or deprotect hydroxyl groups on the monomeric precursors, avoiding complex chemical protection strategies.

Engineered Pathways: Advances in synthetic biology allow for the implementation of entire biosynthetic pathways in host organisms like Saccharomyces cerevisiae. bohrium.com While complex, it is conceivable that a pathway could be engineered to produce the monomeric units or even the final dimeric alkaloid.

Stereoselective and Enantioselective Synthesis Methods

Most bioactive alkaloids are chiral, and their biological activity is highly dependent on their stereochemistry. Therefore, controlling stereocenters during synthesis is paramount.

Asymmetric Pictet-Spengler Reaction: To control the stereocenter at C-1 of the benzylisoquinoline monomer and C-6a of the aporphine monomer, asymmetric variants of the Pictet-Spengler reaction are employed. This can be achieved using a chiral auxiliary attached to the nitrogen of the phenethylamine precursor or by using a chiral catalyst. ncsu.edunih.gov

Asymmetric Hydrogenation: An alternative to a stereoselective Pictet-Spengler reaction is the asymmetric hydrogenation of a dihydroisoquinoline intermediate. Catalysts such as Ru-TsDPEN complexes can deliver the desired enantiomer of the THIQ core in high enantiomeric excess. acs.orgnih.gov

Atroposelective Coupling: For dimeric alkaloids, the orientation of the two monomeric units can lead to axial chirality (atropisomerism). Dimerization reactions, particularly Ullmann or oxidative couplings, must be carefully designed to control this element of stereochemistry, although this is often a significant challenge. nih.gov

Development of Divergent Synthetic Pathways for this compound Scaffolds

Divergent synthesis is an efficient strategy where a common intermediate is used to generate a library of structurally diverse compounds. bohrium.comresearchgate.net In the context of this compound, a divergent approach would be highly valuable for creating analogs.

A synthetic plan could involve the creation of a versatile, late-stage intermediate, such as a fully functionalized aporphine monomer. From this central scaffold, various benzylisoquinoline partners could be attached via coupling reactions to produce a range of dimeric alkaloids. nih.govacs.org Similarly, a common BTHIQ precursor could be diversified. One branch of the synthesis could lead to the aporphine monomer through intramolecular cyclization, while another branch could lead to the benzylisoquinoline monomer, followed by intermolecular coupling. bohrium.comresearchgate.net This strategy maximizes efficiency and allows for the exploration of chemical space around the core this compound structure.

Due to a lack of publicly available scientific research on the specific compound "this compound," it is not possible to generate an article that adheres to the detailed and specific outline provided.

Extensive searches have confirmed that this compound is a known benzyl-aporphine dimer isolated from the plant Thalictrum fauriei. However, these searches did not yield any specific studies detailing its mechanistic actions in non-clinical, non-human biological systems.

Specifically, no research data could be found for the following areas mandated by the user's outline:

Mechanistic Research on O Methylfaurine in Biological Systems Non Clinical Focus

Exploration of O-Methylfaurine's Influence on Fundamental Cellular Processes in Non-Human Cell Cultures:

Cellular Morphological Changes

While general information exists on the biological activities of the broader class of aporphine (B1220529) alkaloids, to which this compound belongs, there is no specific data available for this compound itself in these precise areas of investigation. Therefore, the creation of a scientifically accurate and thorough article with detailed research findings and data tables, as requested, cannot be fulfilled at this time. Further primary research on this compound would be required to provide the necessary information.

Based on a comprehensive search for scientific literature, there is currently insufficient available data in the public domain to generate a detailed and scientifically accurate article on this compound specifically focusing on the requested topics of "Apoptotic Pathway Induction" and "Comparative Biochemical Analysis with Related Alkaloids and Analogues."

Research and scholarly articles detailing the specific mechanistic pathways of apoptosis induced by this compound, or comparative biochemical studies analyzing its properties against related compounds, could not be located. Therefore, the creation of the requested article with the specified outline and data tables is not possible without speculating or including information that is not specific to this compound, which would violate the core instructions of the request.

Advanced Analytical Methodologies for O Methylfaurine Research

Quantitative Analytical Techniques for Research Samples

Quantitative analysis of O-Methylfaurine, especially at trace levels in complex matrices, relies heavily on the coupling of chromatographic separation with mass spectrometric detection. rsc.org This combination offers the high sensitivity and selectivity required for accurate measurements. rsc.orgscispace.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of this compound and its metabolites. scispace.comumich.edu The method's high sensitivity allows for the detection of minute quantities of the compound, which is essential for pharmacokinetic and metabolomic studies. scispace.comnih.gov The selectivity of tandem mass spectrometry, particularly when operated in multiple reaction monitoring (MRM) mode, minimizes interference from the sample matrix, ensuring reliable quantification. scispace.comnih.gov

Metabolite profiling studies of this compound also extensively utilize LC-MS/MS. sciencepublishinggroup.com By comparing the metabolic fingerprints of control and treated samples, researchers can identify and quantify metabolites, providing insights into the biotransformation pathways of the parent compound. sciencepublishinggroup.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Parent > Fragment) | Specific m/z values for this compound |

| Collision Energy | Optimized for specific transition |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly after derivatization to increase its volatility. nih.govmdpi.com This method is well-suited for identifying and quantifying volatile metabolites or degradation products of this compound. mdpi.comnih.gov The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification. mdpi.com

For quantitative analysis, a stable isotope-labeled internal standard is often employed to correct for variations in sample preparation and instrument response. The choice of derivatizing agent is critical and depends on the functional groups present in the this compound molecule.

Standardization and Validation of Analytical Methods for Complex Matrices

The reliability of analytical data is paramount in scientific research. Therefore, methods for the analysis of this compound in complex matrices such as plasma, urine, or tissue homogenates must be rigorously standardized and validated. nih.govrrml.romdpi.com Method validation ensures that the analytical procedure is suitable for its intended purpose and provides accurate and precise results. nih.govaustinpublishinggroup.com

Key validation parameters, as recommended by regulatory guidelines, include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. austinpublishinggroup.com This includes repeatability and intermediate precision. nih.gov

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. biopharminternational.com

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. austinpublishinggroup.com

Table 2: Example of Acceptance Criteria for this compound Bioanalytical Method Validation

| Validation Parameter | Acceptance Criterion |

|---|---|

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |

| Precision (RSD/CV) | Should not exceed 15% (20% at LLOQ) |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |

Automation and High-Throughput Screening in Analytical Workflows

To increase efficiency and sample throughput in this compound research, automation and high-throughput screening (HTS) methodologies are increasingly being adopted. youtube.compharmaron.com Automated sample preparation systems, such as robotic liquid handlers, can perform tasks like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with high precision and reproducibility, minimizing human error. youtube.com

HTS assays are particularly valuable in the early stages of drug discovery and toxicology studies. nih.govnih.gov These assays allow for the rapid screening of large numbers of samples to assess the effects of this compound on biological systems. nih.govanu.edu.au The integration of automated systems with sensitive analytical techniques like LC-MS/MS enables the rapid generation of large datasets for further analysis. pharmaron.com

Chemometric Approaches for Data Interpretation in Complex Mixtures

The large and complex datasets generated from metabolomic and other "-omics" studies involving this compound require advanced data analysis techniques for meaningful interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a crucial role in this process. nih.gov

Multivariate statistical methods are employed to identify patterns and relationships within the data that may not be apparent from univariate analysis. researchgate.net Principal Component Analysis (PCA) can be used for unsupervised pattern recognition to visualize the clustering of samples based on their metabolic profiles. nih.gov Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify variables (e.g., specific metabolites) that are most influential in discriminating between different experimental groups. nih.gov These chemometric tools are essential for biomarker discovery and for gaining a deeper understanding of the biological effects of this compound. nih.gov

Future Directions and Emerging Research Avenues for O Methylfaurine

Development of Novel Synthetic Methodologies

The chemical synthesis of aporphine (B1220529) alkaloids like O-Methylfaurine is a significant focus of organic chemistry. researchgate.net Future research is centered on creating more efficient and innovative synthetic strategies. Traditional methods are often hampered by multiple steps and low yields, prompting a shift towards modern techniques.

Key areas for development include:

Transition-Metal Catalysis: The use of palladium, copper, and other metals to facilitate the construction of the complex aporphine core. Microwave-assisted direct biaryl coupling is one such advanced method that can rapidly form the aporphine skeleton. researchgate.net

Benzyne (B1209423) Chemistry: Reactions involving benzyne intermediates offer a powerful way to assemble the tetracyclic core of aporphine alkaloids from isoquinoline (B145761) derivatives. researchgate.net

Photochemical Reactions: Light-induced cyclizations provide another avenue for synthesizing the dibenzo[de,g]quinoline structure characteristic of aporphines. beilstein-journals.org

Regioselective Metalation: A novel approach for synthesizing related oxoisoaporphine alkaloids involves the direct metalation of an isoquinoline ring, followed by a Suzuki cross-coupling reaction and intramolecular acylation. beilstein-journals.org

These modern methods aim to improve yield, reduce reaction times, and allow for the creation of diverse analogs for further study. researchgate.netacs.org

In-Depth Computational Modeling and Simulation for Structure-Activity Relationships

Computational tools are becoming indispensable for predicting the biological potential of natural products like this compound. By simulating interactions at a molecular level, researchers can gain insights into structure-activity relationships (SAR) without extensive laboratory work. tdl.orgnih.gov

Future computational research will likely involve:

Molecular Docking: These simulations predict how this compound and its derivatives might bind to specific protein targets. For example, docking studies on related aporphine alkaloids have identified potential interactions with enzymes like acetylcholinesterase and phosphodiesterase 10A (PDE10A). tdl.orgnih.gov

Quantum-Based Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties and reactivity of the alkaloid structure. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and ADMET Regressions: These models predict the biocompatibility, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity of compounds, helping to prioritize the most promising candidates for further development. researchgate.net

These in silico investigations can guide the synthesis of new derivatives with potentially enhanced or more selective biological activities. nih.govresearchgate.net

| Computational Technique | Application in Aporphine Alkaloid Research | Potential Outcome |

| Molecular Docking | Predicting binding affinity and mode to protein targets (e.g., enzymes, receptors). tdl.orgnih.gov | Identification of potential biological targets and mechanism of action. tdl.org |

| Density Functional Theory (DFT) | Calculating electronic properties, reactive sites, and thermochemical parameters. researchgate.netresearchgate.net | Rationalizing fragmentation in mass spectrometry and understanding chemical reactivity. researchgate.net |

| QSAR/ADMET Simulation | Predicting pharmacokinetic and biocompatibility properties. researchgate.net | Guiding the design of derivatives with improved drug-like properties. researchgate.net |

Discovery and Characterization of Undiscovered Biosynthetic Intermediates and Enzymes

The biosynthesis of benzylisoquinoline alkaloids (BIAs), the family to which this compound belongs, is a complex enzymatic cascade. nih.govresearchgate.net While the main steps are known, many of the specific enzymes and intermediate molecules in Thalictrum species remain undiscovered. vulcanchem.com

Future research will focus on:

Identifying Novel Enzymes: The BIA pathway involves various enzyme classes, including methyltransferases (OMTs, NMTs), cytochrome P450s, and the berberine (B55584) bridge enzyme (BBE), which creates a key ring structure. nih.govresearchgate.net Researchers are actively searching for new catalysts responsible for the unique structural modifications seen in alkaloids from non-model organisms. datadryad.org

Elucidating Pathway Steps: The complete sequence of reactions from the primary precursor, L-tyrosine, to complex dimers like this compound is not fully mapped. frontiersin.orgrsc.org Uncovering these steps is crucial for understanding how such chemical diversity is generated in nature.

Metabolic Engineering: A thorough understanding of the biosynthetic pathway, including its enzymes and intermediates, is the foundation for producing these valuable compounds in engineered microbial hosts like yeast or bacteria, which could provide a sustainable supply. frontiersin.orgpnas.org

Application of Integrated Omics Technologies in Thalictrum Alkaloid Research

To unravel the complexity of alkaloid production in plants, researchers are turning to integrated "omics" approaches. researchgate.net This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological system. maxapress.com

Genomics and Transcriptomics: Sequencing the DNA (genome) and RNA (transcriptome) of Thalictrum species helps identify the genes encoding biosynthetic enzymes. datadryad.orgresearchgate.net By comparing gene expression levels across different tissues or developmental stages, scientists can pinpoint candidate genes involved in this compound synthesis. plos.org

Metabolomics: This technology provides a detailed snapshot of all the small molecules (metabolites), including alkaloids and their precursors, within the plant. researchgate.netx-mol.net Advanced techniques like UPLC-QTOF-IMS allow for the separation and identification of a vast number of compounds. researchgate.net

Multi-Omics Integration: The true power lies in combining these datasets. For example, correlating gene expression data with metabolite profiles can strongly suggest the function of a particular gene. maxapress.complos.org This strategy has been successfully used to identify biosynthetic genes for other complex alkaloids. frontiersin.org This integrated analysis is essential for understanding the regulation of metabolic pathways and for identifying new enzymes. oup.com

Exploration of Chemical Biology Tools to Probe this compound's Pathways

Chemical biology provides powerful tools for studying and manipulating metabolic pathways directly within a biological context. researchgate.net These approaches use specially designed molecules to investigate enzyme function and identify molecular targets.

Emerging strategies in this area include:

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes, often derived from natural products themselves, to covalently label active enzymes in a complex biological sample. nih.govnih.govresearchgate.net These labeled proteins can then be isolated and identified using mass spectrometry, revealing their role in a pathway or as a target of the natural product. researchgate.net

Affinity-Based Probes: These are created by attaching a reporter tag (like biotin) or a photoreactive group to a molecule like this compound. researchgate.netfrontiersin.org When introduced to cell lysates, these probes can "capture" their binding partners, allowing for the identification of proteins that interact with the alkaloid.

Isotope Labeling: By feeding plants or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C), researchers can trace the atoms as they are incorporated into the final alkaloid structure. researchgate.net This provides definitive proof of biosynthetic pathways.

These chemical tools are invaluable for confirming gene functions discovered through omics and for exploring the broader biological interactions of this compound. researchgate.netfrontiersin.org

Q & A

Q. What are the established synthetic routes for O-Methylfaurine, and how can researchers optimize reaction conditions for higher yields?

Methodological Answer: Begin by reviewing existing protocols for methyl ether formation, focusing on nucleophilic substitution or Mitsunobu reactions. Optimize parameters such as catalyst type (e.g., NaH vs. K₂CO₃), solvent polarity, and temperature gradients. Use Design of Experiments (DoE) to assess interactions between variables. Monitor yields via HPLC or GC-MS and validate purity with -/-NMR .

Q. How should researchers characterize this compound using spectroscopic techniques, and what spectral data benchmarks ensure compound purity?

Methodological Answer: Employ a multi-spectral approach: -NMR for methyl group integration (δ 3.2–3.5 ppm), -NMR for quaternary carbon identification, and IR for ether bond confirmation (∼1100 cm). Compare data to computational predictions (DFT) and reference libraries. Purity thresholds: ≥95% by HPLC (retention time consistency) and absence of solvent peaks in NMR .

Q. What experimental protocols are recommended for assessing this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies: incubate samples in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS at intervals (0, 7, 14, 30 days). Calculate half-life using first-order kinetics. Validate thermal stability via DSC/TGA .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and how are detection limits determined?

Methodological Answer: Use LC-MS/MS with isotope-labeled internal standards (e.g., -O-Methylfaurine). Validate linearity (R > 0.99), precision (CV < 15%), and accuracy (80–120% recovery). Determine LOD/LOQ via signal-to-noise ratios (3:1 and 10:1) .

Q. How can researchers validate the identity of synthesized this compound against known impurities or isomers?

Methodological Answer: Perform co-injection with authentic standards in HPLC. Use 2D-NMR (COSY, HSQC) to resolve stereochemical ambiguities. Cross-reference melting points and optical rotation data with literature .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

Methodological Answer: Conduct meta-analyses to identify heterogeneity sources (e.g., cell lines, dosing regimens). Replicate key studies with standardized protocols (ISO 17025). Use knock-in/knockout models to isolate target interactions. Apply the FINER criteria to evaluate study feasibility and relevance .

Q. How to design experiments elucidating this compound’s metabolic pathways, accounting for species-specific variations?

Methodological Answer: Use -radiolabeled this compound in hepatocyte incubations (human, rat, mouse). Identify metabolites via HRMS and -NMR. Compare cytochrome P450 isoform contributions using chemical inhibitors or recombinant enzymes .

Q. What computational approaches model this compound’s structure-activity relationships (SAR) for target optimization?

Methodological Answer: Apply molecular docking (AutoDock Vina) to predict binding affinities for putative targets. Validate with MD simulations (GROMACS) assessing stability of ligand-receptor complexes. Cross-correlate with QSAR models using Hammett constants or logP values .

Q. How can researchers validate the accuracy of this compound quantification methods in complex matrices like plasma or tissue homogenates?

Methodological Answer: Perform spike-and-recovery experiments at low, medium, and high concentrations. Assess matrix effects via post-column infusion. Use incurred sample reanalysis (ISR) to confirm reproducibility. Adhere to ICH M10 guidelines for bioanalytical validation .

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound research?

Methodological Answer: Deposit spectral data in repositories (e.g., PubChem, Zenodo) with unique DOIs. Annotate metadata using CHEMINF ontologies. Provide machine-readable files (e.g., .SDF for structures, .RAW for spectra) and cite datasets in publications using FORCE11 standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.